molecular formula C15H20N2O3 B14503377 4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one CAS No. 64392-39-8

4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one

Cat. No.: B14503377
CAS No.: 64392-39-8
M. Wt: 276.33 g/mol
InChI Key: VTBTYXQVZASAGN-UHFFFAOYSA-N
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Description

4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes both quinoline and bis(2-hydroxyethyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 8-methylquinolin-2(1H)-one with formaldehyde and bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the bis(2-hydroxyethyl)amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert various effects, such as inhibiting enzyme activity or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Bis(2-hydroxyethyl)amino]methyl}-2-tert-butyl-6-methylphenol
  • 4-{[Bis(2-hydroxyethyl)amino]methyl}-2,6-ditert-butylphenol

Uniqueness

4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct set of chemical properties and biological activities that make it valuable for various research and industrial purposes.

Properties

CAS No.

64392-39-8

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

4-[[bis(2-hydroxyethyl)amino]methyl]-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C15H20N2O3/c1-11-3-2-4-13-12(9-14(20)16-15(11)13)10-17(5-7-18)6-8-19/h2-4,9,18-19H,5-8,10H2,1H3,(H,16,20)

InChI Key

VTBTYXQVZASAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)CN(CCO)CCO

Origin of Product

United States

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